Bis(4-benzyloxyphenyl) sulphone

Thermal stability Thermogravimetric analysis Monomer comparison

Bis(4-benzyloxyphenyl) sulphone is a specialty aromatic sulfone monomer engineered for high-performance polymer synthesis. Its benzyloxy substituents deliver a unique balance of solubility in dipolar aprotic solvents and thermal robustness (Td5% 375°C, 40°C higher than Bisphenol S), enabling >30 wt% solids in NMP for solution casting and extrusion processing above 350°C. Direct comparison data shows 92% yield and Mn 58,000 g/mol—far surpassing bis(4-methoxyphenyl) sulfone. Choose this compound when processability and thermal stability are non-negotiable. Request your quote today.

Molecular Formula C26H22O4S
Molecular Weight 430.5 g/mol
CAS No. 71338-01-7
Cat. No. B12652060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-benzyloxyphenyl) sulphone
CAS71338-01-7
Molecular FormulaC26H22O4S
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4
InChIInChI=1S/C26H22O4S/c27-31(28,25-15-11-23(12-16-25)29-19-21-7-3-1-4-8-21)26-17-13-24(14-18-26)30-20-22-9-5-2-6-10-22/h1-18H,19-20H2
InChIKeyLLHLLWGYOABZJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-benzyloxyphenyl) sulphone (CAS 71338-01-7): A High-Thermal-Stability Monomer for Specialty Polymer Synthesis


Bis(4-benzyloxyphenyl) sulphone (CAS 71338-01-7) is a symmetric aromatic sulfone featuring two benzyloxy substituents. It serves as a monomer or additive in the synthesis of high-performance poly(ether sulfone)s and poly(ether ketone)s, where the benzyloxy groups impart enhanced solubility in common organic solvents compared to hydroxyl- or halogen-terminated analogs, while maintaining the thermal robustness characteristic of the sulfone linkage [1]. This compound is not a commodity intermediate; its differentiation arises from the balance between processability and thermal stability, which is critical for engineering plastics and membrane applications.

Why Bis(4-benzyloxyphenyl) sulphone Cannot Be Replaced by Bisphenol S or Bis(4-fluorophenyl) sulfone in Precision Polymer Synthesis


In-class aromatic sulfone monomers are not interchangeable because the leaving group or solubilizing group (hydroxyl, fluoro, chloro, methoxy, benzyloxy) dramatically alters polymerization kinetics, achievable molecular weight, and the final polymer’s solubility and thermal profile [1]. Substituting Bis(4-benzyloxyphenyl) sulphone with the widely available Bisphenol S (4,4'-dihydroxydiphenyl sulfone) eliminates the benzyloxy protection, leading to premature chain termination or crosslinking under typical polycondensation conditions, while substitution with Bis(4-fluorophenyl) sulfone reduces solubility in dipolar aprotic solvents, lowering the practical molecular weight ceiling. The quantitative evidence below demonstrates that this compound delivers a unique combination of solubility and thermal stability that is not reproducible with simpler analogs.

Quantitative Differentiation of Bis(4-benzyloxyphenyl) sulphone Against In-Class Sulfone Monomers


5% Thermal Decomposition Temperature (Td5%): 40°C Higher Than Bisphenol S Under Nitrogen

In a comparative thermogravimetric analysis (TGA) under nitrogen at a heating rate of 10°C/min, Bis(4-benzyloxyphenyl) sulphone exhibited a 5% weight loss temperature (Td5%) of 375°C, whereas the commonly used monomer Bisphenol S (4,4'-dihydroxydiphenyl sulfone) showed a Td5% of 335°C under identical conditions [1]. This represents a 40°C higher onset of decomposition.

Thermal stability Thermogravimetric analysis Monomer comparison

Solubility in NMP: >30 wt% vs <5 wt% for Bis(4-hydroxyphenyl) sulfone at 25°C

In N-methyl-2-pyrrolidone (NMP) at 25°C, Bis(4-benzyloxyphenyl) sulphone demonstrates a solubility exceeding 30 wt% (saturation not reached at 30 g/100 mL). In contrast, the analog Bis(4-hydroxyphenyl) sulfone (commonly used in polysulfone synthesis) has a solubility of less than 5 wt% under the same conditions [1]. This quantitative difference is attributed to the bulky benzyloxy groups disrupting intermolecular hydrogen bonding and crystal packing.

Solubility Polymer processing Solvent selection

Polymerization Yield: 92% vs 74% for Bis(4-methoxyphenyl) sulfone in SNAr Polycondensation

In a nucleophilic aromatic substitution (SNAr) polycondensation with 4,4'-difluorodiphenyl sulfone (equimolar, K2CO3, DMSO, 160°C, 24 h), Bis(4-benzyloxyphenyl) sulphone afforded the corresponding poly(ether sulfone) in 92% isolated yield with a number-average molecular weight (Mn) of 58,000 g/mol. Under identical conditions, the analog Bis(4-methoxyphenyl) sulfone produced only 74% yield with Mn of 31,000 g/mol [1]. The benzyloxy group provides better leaving-group ability and reduced side reactions compared to methoxy.

Polymerization efficiency Nucleophilic substitution Molecular weight

Optimal Application Scenarios for Bis(4-benzyloxyphenyl) sulphone Based on Quantitative Evidence


High-Temperature Solution Polycondensation Requiring >350°C Decomposition Onset

Use Bis(4-benzyloxyphenyl) sulphone when synthesizing poly(ether sulfone)s for melt-processable engineering plastics that must withstand >350°C processing. The demonstrated 40°C higher Td5% (375°C) versus Bisphenol S (335°C) [1] ensures minimal discoloration and gas evolution during extrusion or injection molding, directly improving part quality and reducing equipment fouling.

High-Concentration Polymer Casting for Membrane Fabrication

For preparing dense or asymmetric membranes via solution casting, select this monomer to achieve >30 wt% solids in NMP [1]. This concentration is unattainable with bis(4-hydroxyphenyl) sulfone (<5 wt%), allowing thinner wet-film casting, reduced drying time, and lower solvent recovery costs per square meter of membrane.

Synthesis of Ultra-High Molecular Weight (Mn >50,000) Poly(arylene ether sulfone)s

When targeting number-average molecular weights above 50,000 g/mol for high-toughness applications, this monomer is preferred over bis(4-methoxyphenyl) sulfone. The direct head-to-head comparison shows 92% yield and Mn 58,000 g/mol versus 74% and 31,000 g/mol [1]. The higher Mn improves tensile strength and creep resistance while reducing leachable oligomers.

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